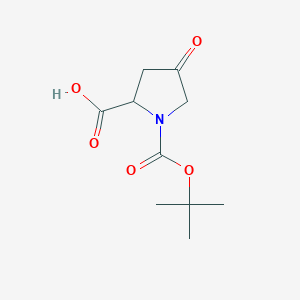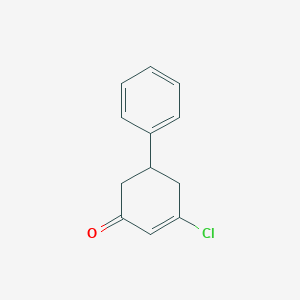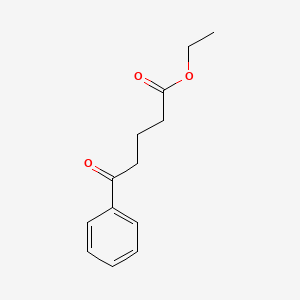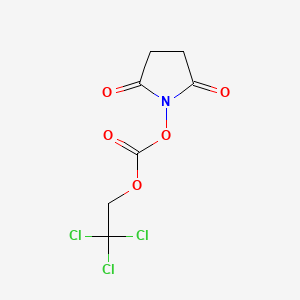
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate
描述
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is a chemical compound with the molecular formula C7H6Cl3NO5. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and pharmaceutical research. The compound is characterized by its white to almost white crystalline powder form and is typically stored in an inert atmosphere at temperatures between 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate involves the reaction of 2,2,2-trichloroethanol with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is typically carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbonate ester linkage. The reaction conditions often include an inert atmosphere to prevent unwanted side reactions and a controlled temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity level .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can vary but generally include derivatives of 2,5-dioxopyrrolidin-1-yl carbonate.
Hydrolysis Products: The primary products of hydrolysis are 2,2,2-trichloroethanol and 2,5-dioxopyrrolidin-1-yl carbonate.
科学研究应用
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbonate esters.
Pharmaceutical Research: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is used in the modification of biomolecules for studying biological processes and interactions.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The trichloroethyl group serves as a leaving group, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Succinimidyl 2,2,2-trichloroethyl carbonate: Similar in structure and reactivity, used in similar applications.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another related compound with similar reactivity but different substituents.
Uniqueness
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is unique due to its specific reactivity profile and the presence of the trichloroethyl group, which provides distinct chemical properties compared to other carbonate esters. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2,2-trichloroethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO5/c8-7(9,10)3-15-6(14)16-11-4(12)1-2-5(11)13/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZXNGAFYBGQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400605 | |
| Record name | 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66065-85-8 | |
| Record name | 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-Trichloroethoxycarbonyloxy)succinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
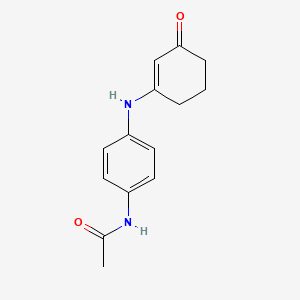
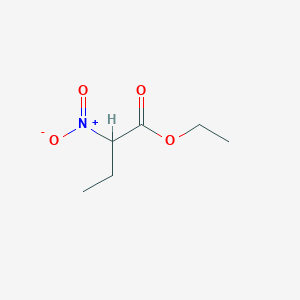
![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)


